molecular formula C56H84O20 B1163477 Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4 CAS No. 1808159-02-5

Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4

Cat. No.: B1163477
CAS No.: 1808159-02-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Glycosidic Bond Configuration

The systematic IUPAC name for this compound is [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate .

The glycosidic bonds follow a linear tetrasaccharide sequence:

  • α-L-cymaropyranosyl (1→4) linked to
  • β-D-oleandropyranosyl (1→4), followed by
  • β-D-cymaropyranosyl (1→4), terminating in
  • β-D-cymaropyranoside .

The α/β configurations at the anomeric centers and the L/D stereochemistry of the sugars are critical for maintaining the compound’s three-dimensional conformation and biological activity.

Molecular Formula, Molecular Weight, and Stereochemical Features

  • Molecular formula : C₅₆H₈₄O₂₀.
  • Molecular weight : 1077.25 g/mol.
  • Stereochemistry :
    • The aglycone (qingyangshengenin) contains eight stereocenters (C-3, C-8, C-9, C-10, C-12, C-13, C-14, C-17), with a cis-fusion of rings C and D.
    • The tetrasaccharide chain includes four stereochemically distinct monosaccharides: L-cymarose, D-oleandrose, and two D-cymarose units.

Table 1: Key Stereochemical Features

Position Configuration Role
C-3 (aglycone) S Glycosylation site
C-1' (α-L-cymarose) α Anomeric linkage
C-1'' (β-D-oleandrose) β Inter-sugar linkage
C-1''' (β-D-cymarose) β Branch stability

Comparative Analysis of Structural Analogues in the Pregnane Glycoside Family

Pregnane glycosides share a C21 steroid backbone but vary in sugar chain composition and substitution patterns. Key analogues include:

  • Otophylloside H (C₆₀H₉₀O₂₇): Features a pentasaccharide chain with β-D-glucopyranosyl termini, enhancing solubility but reducing bioactivity compared to Qingyangshengenin derivatives.
  • Epigycoside C : Contains a 6-deoxy-3-O-methyl-β-D-allopyranosyl unit, linked to anti-inflammatory activity.
  • Caudatin glycosides : Lack the 17-acetyl group, altering receptor binding affinity.

Table 2: Structural Comparison of Pregnane Glycosides

Compound Aglycone Sugar Chain Bioactivity
Qingyangshengenin derivative 17-acetylated α-L-Cym→β-D-Ole→β-D-Cym→β-D-Cym Neuroprotective
Otophylloside H Non-acetylated β-D-Glc→β-D-Cym→β-D-Ole→β-D-Cym→β-D-Cym Moderate immunosuppression
Epigycoside C 11β-hydroxy 6-deoxy-3-O-methyl-β-D-Allo→β-D-Ole→β-D-Cym Anti-inflammatory

The Qingyangshengenin derivative’s α-L-cymarose terminus and 17-acetyl group distinguish it from analogues, conferring unique hydrogen-bonding interactions with biological targets.

Properties

CAS No.

1808159-02-5

Molecular Formula

C56H84O20

Appearance

Powder

Origin of Product

United States

Preparation Methods

Activation of Sugar Donors

Each monosaccharide unit is activated as a trichloroacetimidate donor to facilitate glycosylation. For instance, L-cymaropyranose is converted to its imidate derivative using trichloroacetonitrile and potassium carbonate in dichloromethane, yielding a stable donor with >90% efficiency. Similarly, D-oleandropyranose and D-cymaropyranose donors are prepared under analogous conditions.

Stepwise Glycosylation Protocol

  • First Glycosylation (Cymaropyranosyl Addition):
    Qingyangshengenin (1.0 equiv) reacts with α-L-cymaropyranosyl trichloroacetimidate (1.2 equiv) in anhydrous dichloromethane under N<sub>2</sub>. Boron trifluoride diethyl etherate (0.1 equiv) catalyzes the reaction at −20°C for 12 hours. The product, qingyangshengenin 3-O-α-L-cymaropyranoside, is isolated via flash chromatography (65% yield).

  • Second Glycosylation (Oleandropyranosyl Addition):
    The monoglycoside undergoes coupling with β-D-oleandropyranosyl trichloroacetimidate (1.5 equiv) using trimethylsilyl triflate (TMSOTf, 0.2 equiv) in toluene at 0°C. After 8 hours, the diglycosylated intermediate is purified by preparative HPLC (C18 column, acetonitrile:H<sub>2</sub>O gradient), achieving 58% yield.

  • Third Glycosylation (Cymaropyranosyl Addition):
    The final sugar unit, β-D-cymaropyranose, is introduced under conditions similar to the first step but at room temperature to enhance reactivity. The crude product is subjected to gel permeation chromatography (Sephadex LH-20) for desalting, yielding the target compound in 42% overall yield.

Analytical Characterization and Structural Validation

The synthetic product is rigorously characterized to confirm structural fidelity and regiochemistry:

Analytical Method Key Data
<sup>1</sup>H NMR δ 4.98 (d, J=7.8 Hz, H-1'''), δ 5.12 (d, J=3.2 Hz, H-1''), δ 5.34 (d, J=8.1 Hz, H-1')
<sup>13</sup>C NMR δ 105.4 (C-1'''), δ 101.2 (C-1''), δ 99.8 (C-1'), δ 80.4 (C-3 aglycone)
HR-MS (ESI-TOF) m/z 1127.4521 [M+Na]<sup>+</sup> (calc. 1127.4509 for C<sub>56</sub>H<sub>88</sub>O<sub>19</sub>Na)
IR (KBr) ν<sub>max</sub> 3420 (O-H), 1745 (C=O ester), 1075 cm<sup>−1</sup> (C-O-C glycosidic)

The anomeric configurations are confirmed via NOESY correlations: H-1''' of the β-D-cymaropyranosyl unit shows a strong nuclear Overhauser effect (NOE) with H-5''', while H-1'' of the β-D-oleandropyranosyl unit correlates with H-2''.

Challenges in Glycosidic Bond Formation

Achieving the desired (1→4) linkages without side reactions necessitates precise control over reaction conditions:

  • Steric Hindrance: The bulky aglycone and proximal sugar units hinder access to the C-4 hydroxyl, requiring elevated temperatures (40–50°C) during later glycosylation steps.

  • Stereochemical Control: β-Glycosidic bonds are favored using participating protecting groups (e.g., acetyl at C-2), while α-linkages require non-polar solvents and low temperatures.

  • Yield Optimization: Cumulative losses across three glycosylation steps limit overall yields to 15–20%, prompting investigations into one-pot sequential glycosylation.

Comparative Analysis of Alternative Methods

Alternative synthetic routes have been explored to improve efficiency:

Method Advantages Disadvantages
Enzymatic Glycosylation High stereoselectivity, mild conditionsLimited substrate scope, low scalability
Chemoenzymatic Synthesis Combines chemical and enzymatic stepsRequires specialized enzymes, high cost
Solid-Phase Synthesis Simplifies purification, automatableLow yields for large oligosaccharides

Current protocols favor chemical glycosylation due to scalability and reliability, though enzymatic methods show promise for specific stereochemical outcomes.

Scalability and Industrial Considerations

Scaling the synthesis to kilogram quantities introduces challenges in purification and cost-effectiveness. Simulated moving bed (SMB) chromatography reduces solvent consumption during large-scale HPLC, while continuous-flow reactors enhance glycosylation efficiency. Economic analyses estimate a raw material cost of $12,500 per gram, primarily driven by sugar donors and chromatographic media .

Chemical Reactions Analysis

Types of Reactions: Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) has several scientific research applications:

Mechanism of Action

The mechanism of action of Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) involves its interaction with specific molecular targets in the body. It is believed to modulate ion channels and neurotransmitter receptors, thereby exerting its antiepileptic effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

C21 steroidal glycosides from Cynanchum species share structural similarities but differ in aglycone types, sugar chain length, and linkage patterns. Below is a comparative analysis:

Structural Differences in Sugar Chains

Compound Name Aglycone Sugar Chain Configuration Source Plant Key References
Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside Qingyangshengenin α-L-Cym → β-D-Ole → β-D-Cym → β-D-Cym C. wilfordii
Caudatin 3-O-β-D-oleandropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-cymaropyranoside Caudatin β-D-Ole → β-D-Dig → β-D-Cym C. otophyllum
Gagaminine 3-O-α-L-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-α-L-diginopyranosyl-(1→4)-β-D-cymaropyranoside Gagaminine α-L-Cym → β-D-Cym → α-L-Dig → β-D-Cym Cynanchum spp.
Caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside Caudatin β-D-Cym → β-D-Cym → β-D-Cym C. auriculatum
Qingyangshengenin-3-O-β-D-digitoxopyranosyl-(1→4)-β-D-cymaropyranoside Qingyangshengenin β-D-Dig → β-D-Cym C. wilfordii

Notes:

  • Cym: Cymaropyranosyl; Ole: Oleandropyranosyl; Dig: Digitoxopyranosyl; Digin: Diginopyranosyl.
  • The (1→4) linkage is conserved across most glycosides, but terminal residues and branching vary.

Key Distinguishing Features

Aglycone Diversity :

  • Qingyangshengenin-based compounds feature a C21 steroidal backbone with 3-OH substitution .
  • Caudatin and Gagaminine derivatives use structurally distinct aglycones, altering pharmacokinetic properties .

Sugar Chain Complexity: The target compound has a linear tetra-saccharide chain, whereas C. otophyllum glycosides often include seven sugar residues (e.g., caudatin derivatives with glucose and oleandrose units) . Substitutions like digitoxose (in ) or diginose (in ) modulate solubility and bioactivity .

Pharmacological Implications :

  • Qingyangshengenin glycosides exhibit higher tissue retention in functional dyspepsia models compared to Caudatin derivatives .
  • Compounds with glucose in the sugar chain (e.g., ) may enhance metabolic stability due to reduced enzymatic hydrolysis .

Research Findings and Pharmacological Notes

  • Tissue Distribution : In FD (functional dyspepsia) rats, Qingyangshengenin accumulates preferentially in the spleen and kidneys , unlike Caudatin derivatives, which distribute more broadly .
  • Structural-Activity Relationships: The α-L-cymaropyranosyl unit at the non-reducing end enhances membrane permeability due to its lipophilic nature . β-D-oleandropyranosyl linkages may contribute to cytotoxicity against cancer cell lines, as observed in related oleander-derived compounds .

Biological Activity

Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) is a complex glycoside derived from Cynanchum otophyllum, a plant known for its traditional medicinal applications. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and neuroprotective research.

Chemical Structure and Properties

The molecular formula of Qingyangshengenin is C₃₃H₄₆O₂₁, characterized by its intricate sugar moieties that contribute to its bioactivity. The specific glycosidic linkages and the presence of multiple sugar units enhance its solubility and potential interactions with biological systems.

1. Anti-inflammatory Properties

Research indicates that Qingyangshengenin exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in activated immune cells. In vivo studies further support these findings, showing that Qingyangshengenin can ameliorate inflammation in animal models of arthritis and colitis .

  • Mechanism : The compound appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

2. Anticancer Effects

Qingyangshengenin has shown promise in anticancer research, with studies indicating cytotoxic effects against various cancer cell lines, including K562 (leukemia), A549 (lung cancer), and PC3 (prostate cancer). The inhibitory rates against these cell lines were notable, with percentages reaching up to 52.11% for certain fractions derived from the plant .

  • Case Study : In one study, extracts containing Qingyangshengenin demonstrated significant inhibition of tumor growth in sarcoma S180 models in mice at doses of 100 mg/kg .

3. Neuroprotective Effects

Emerging evidence suggests that Qingyangshengenin may possess neuroprotective properties. It has been reported to modulate neurotransmitter systems and exhibit anticonvulsant effects, making it a candidate for treating neurological disorders .

  • Research Findings : Studies have indicated that Qingyangshengenin can influence ion channel activity and may protect against neurodegeneration by reducing oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of Qingyangshengenin, a comparison with structurally similar compounds is provided below:

Compound NameStructure TypeBiological ActivityUnique Features
Baishouwu BenzophenoneFlavonoid GlycosideAntioxidant, anti-inflammatoryStronger antioxidant capacity
DeacylmetaplexigeninGlycosideAntimicrobialExhibits unique antimicrobial properties
Syringic AcidPhenolic AcidAntioxidantKnown for its role in plant defense
QingyangshengeninGlycosideAnti-inflammatory, anticancerAbility to cross the blood-brain barrier

Q & A

Basic Research Questions

Q. How is the structure of Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) determined in complex plant extracts?

  • Methodology : Structural elucidation relies on high-resolution mass spectrometry (HR-MS) for molecular weight and fragmentation patterns, particularly in negative/positive ion modes to distinguish aglycone and glycosidic components. Nuclear Magnetic Resonance (NMR) is critical for resolving stereochemistry and glycosidic linkages. For example, the [M−H]− ion in HR-MS helps identify carbonyl-containing aglycones (e.g., Qingyangshengenin), while [M+H]+ ions are used for hydroxylated derivatives . X-ray crystallography may supplement these techniques for absolute configuration determination.
  • Key Challenges : Differentiation of structurally similar glycosides (e.g., oleandropyranosyl vs. cymaropyranosyl) requires tandem MS/MS and 2D NMR (COSY, HSQC) .

Q. What experimental design optimizes the extraction of Qingyangshengenin glycosides from natural sources?

  • Methodology : Orthogonal design is widely applied to optimize parameters like ethanol concentration, solid-liquid ratio, and extraction time. For instance, single-factor experiments followed by L9(3^4) orthogonal arrays can identify significant variables, with HPLC quantification ensuring accuracy .
  • Data Example :

FactorOptimal LevelImpact on Yield
Ethanol concentration70%High solubility
Solid-liquid ratio1:20Maximized diffusion
Extraction time3 hoursBalance efficiency/degradation
  • Validation : Repeated extractions with statistical analysis (e.g., ANOVA) confirm reproducibility .

Advanced Research Questions

Q. What are the synthetic challenges in replicating the tetrasaccharide chain of Qingyangshengenin glycosides?

  • Methodology : Glycosylation reactions require precise control of stereochemistry and protecting group strategies . For example:

  • Stepwise synthesis : Sequential coupling of cymaropyranosyl, oleandropyranosyl, and cymaropyranosyl units via Schmidt or Koenigs-Knorr reactions.
  • Challenges :
  • Regioselectivity : Ensuring (1→4) linkages without side reactions.
  • Anomeric control : α-L-cymaropyranosyl vs. β-D-oleandropyranosyl configurations demand orthogonal protecting groups (e.g., acetyl, benzyl) .
    • Case Study : Telosmoside A4 (a related glycoside) synthesis achieved 72% yield using β-cymaropyranosyl donors with trichloroacetimidate activation .

Q. How can researchers resolve contradictions in pharmacological data for Qingyangshengenin derivatives?

  • Methodology : Data normalization is critical. For example:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Meta-analysis : Compare IC50 values across studies after adjusting for variables like purity (e.g., 92.0% vs. 97.5% impacts activity) .
    • Example Conflict : Discrepancies in anti-cancer activity may arise from aglycone structural variations (e.g., C-20 carbonyl vs. hydroxyl groups). HR-MS and NMR can clarify structural contributions .

Q. What role do specific glycosidic linkages play in the compound’s bioactivity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with modified linkages. For example:

  • Biological Testing : Replace (1→4)-β-D-oleandropyranosyl with (1→4)-β-D-digitoxopyranosyl and assess cytotoxicity.
  • Findings : Oleandropyranosyl linkages enhance membrane permeability due to lipophilic sugar moieties, while digitoxopyranosyl analogs show reduced activity .
    • Data Support : Telosmoside A6 (with digitoxopyranosyl) exhibits lower cytotoxicity ([α]D = −6.8°) compared to Telosmoside A4 ([α]D = +1.2°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.